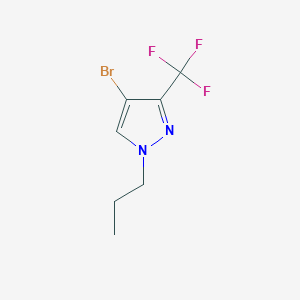

4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole

Descripción general

Descripción

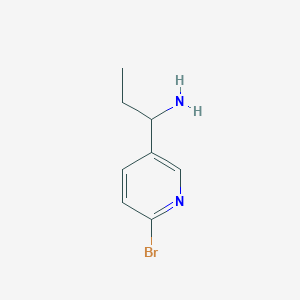

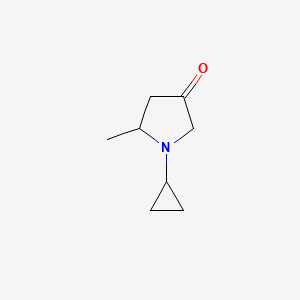

4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is a pyrazole derivative . Pyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . This compound is a heteroaryl halide .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular formula of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is C7H8BrF3N2 . The InChI code for this compound is 1S/C7H8BrF3N2/c1-2-3-13-4-5 (8)6 (12-13)7 (9,10)11/h4H,2-3H2,1H3 .Chemical Reactions Analysis

4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is 257.05 . The compound should be stored in a refrigerated and well-ventilated place .Aplicaciones Científicas De Investigación

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of these derivatives is in the protection of crops from pests .

- Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. FDA-Approved Trifluoromethyl Group-Containing Drugs

- Application : Trifluoromethyl (TFM, -CF 3 )-group-containing drugs have been approved by the FDA .

- Method : The synthesis of these drugs involves various chemical reactions .

- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. Synthesis of Disubstituted Pyrimidines

- Application : “4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole” can participate in the synthesis of disubstituted pyrimidines .

- Method : The compound may be used in copper-catalyzed pyrazole N-arylation . It may also be used in the synthesis of sodium hydridotris (1 H -3-trifluoromethylpyrazol-1-yl)borate by heating with sodium borohydride .

- Results : The synthesis results in disubstituted pyrimidines .

4. Applications in Medicinal Chemistry and Drug Discovery

- Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Method : The synthesis and applications of pyrazoles involve various chemical reactions .

- Results : The popularity of pyrazoles has skyrocketed since the early 1990s .

5. Synthesis of Functionalized Benzene Derivatives

- Application : “4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole” can be used in the preparation of functionalized benzene derivatives .

- Method : The compound may be used in the synthesis of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .

- Results : The synthesis results in functionalized benzene derivatives .

6. Applications in Materials Engineering

- Application : Fluorine is now widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .

- Method : The synthesis and applications of fluorine-containing compounds involve various chemical reactions .

- Results : Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .

Safety And Hazards

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Propiedades

IUPAC Name |

4-bromo-1-propyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF3N2/c1-2-3-13-4-5(8)6(12-13)7(9,10)11/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTVRIMIISMVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377985.png)

![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1377996.png)

![8-Boc-2,8-diaza-spiro[4.5]decane oxalate](/img/structure/B1377997.png)

![7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B1377999.png)

![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)